2-(4-chloro-3-methylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a methoxyphenyl group, and a pyrazolyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of 2-methylphenoxyacetic acid to produce 4-chloro-2-methylphenoxyacetic acid . This intermediate is then reacted with various reagents to introduce the pyrazolyl and methoxyphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, esterification, and amide formation, followed by purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazolyl acetamide moiety may also play a role in its activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A biocide used as a preservative in pharmaceuticals and other products.
Methyl 4-chloro-2-methylphenoxyacetate: An intermediate used in the synthesis of herbicides.
3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde: A related compound with similar structural features.
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H20ClN3O3 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-14-11-17(7-8-18(14)21)27-13-20(25)23-19-9-10-22-24(19)12-15-3-5-16(26-2)6-4-15/h3-11H,12-13H2,1-2H3,(H,23,25) |
InChI Key |
VNUQQTMLAALSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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